molecular formula C25H25NO4 B6425629 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 497089-29-9

6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6425629
CAS No.: 497089-29-9
M. Wt: 403.5 g/mol
InChI Key: SWLDRMFQXKCVLJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenylacetonitrile with 2,2’-dichlorodiethyl ether in the presence of sodium amide to form an intermediate compound. This intermediate is then subjected to a Ni/Re-catalyzed reduction, either in an autoclave or with hydrazine hydrate, to yield the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield various tetrahydroisoquinoline derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroisoquinoline derivatives with varying substituents.

Scientific Research Applications

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various physiological effects.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an analgesic and anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-28-20-11-7-10-19(14-20)25(27)26-13-12-18-15-22(29-2)23(30-3)16-21(18)24(26)17-8-5-4-6-9-17/h4-11,14-16,24H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLDRMFQXKCVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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